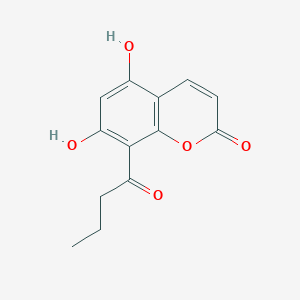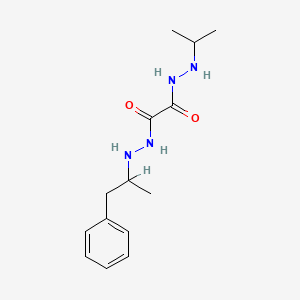
2-N'-(1-phenylpropan-2-yl)-1-N'-propan-2-ylethanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-N’-(1-phenylpropan-2-yl)-1-N’-propan-2-ylethanedihydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of two hydrazide groups attached to a central ethane backbone, with phenylpropan-2-yl and propan-2-yl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N’-(1-phenylpropan-2-yl)-1-N’-propan-2-ylethanedihydrazide typically involves the reaction of hydrazine derivatives with appropriate aldehydes or ketones. One common method involves the condensation of 1-phenylpropan-2-one with hydrazine hydrate under acidic conditions to form the intermediate hydrazone, which is then further reacted with propan-2-one to yield the final product. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the use of catalysts such as acetic acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of 2-N’-(1-phenylpropan-2-yl)-1-N’-propan-2-ylethanedihydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-N’-(1-phenylpropan-2-yl)-1-N’-propan-2-ylethanedihydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced hydrazide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydrazide nitrogen atoms, leading to the formation of substituted hydrazides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of N-substituted hydrazides.
Scientific Research Applications
2-N’-(1-phenylpropan-2-yl)-1-N’-propan-2-ylethanedihydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazide derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-N’-(1-phenylpropan-2-yl)-1-N’-propan-2-ylethanedihydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1-phenylpropan-2-amine: A related compound with similar structural features but different functional groups.
2-phenylpropan-1-amine: Another similar compound with variations in the position of the phenyl and amine groups.
N-methyl-2-phenylpropan-1-amine: A derivative with a methyl group substitution.
Uniqueness
2-N’-(1-phenylpropan-2-yl)-1-N’-propan-2-ylethanedihydrazide is unique due to its dual hydrazide functionality and specific substituents, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development.
Properties
CAS No. |
97174-36-2 |
|---|---|
Molecular Formula |
C14H22N4O2 |
Molecular Weight |
278.35 g/mol |
IUPAC Name |
2-N'-(1-phenylpropan-2-yl)-1-N'-propan-2-ylethanedihydrazide |
InChI |
InChI=1S/C14H22N4O2/c1-10(2)15-17-13(19)14(20)18-16-11(3)9-12-7-5-4-6-8-12/h4-8,10-11,15-16H,9H2,1-3H3,(H,17,19)(H,18,20) |
InChI Key |
BQPUJSKSXLYWSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NNC(=O)C(=O)NNC(C)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4,5-Dihexadecoxy-2-(2-methylprop-2-enoyloxy)pentoxy]-4-oxobutanoate](/img/structure/B14328667.png)
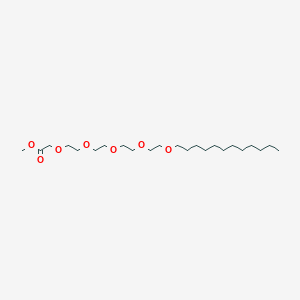
![1-Octyl-3-[(octyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14328672.png)


![N-(2-Hydroxyethyl)-2-(3-nitro-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide](/img/structure/B14328691.png)
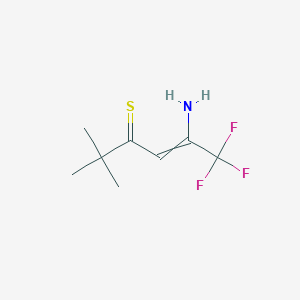
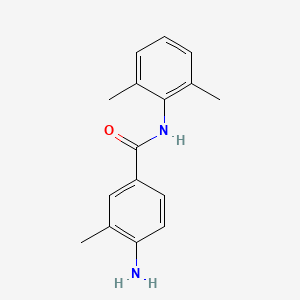
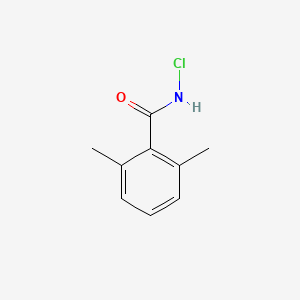
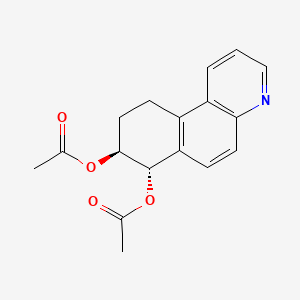

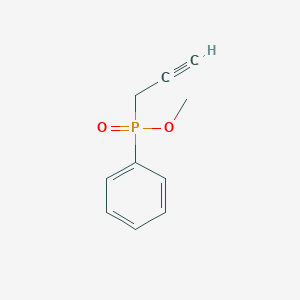
![N-{2-[(4-Nitronaphthalen-1-yl)oxy]ethyl}aniline](/img/structure/B14328721.png)
